Chemical properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
Chemical properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
This document serves as a comprehensive technical guide on Tert-butyl 4-(methoxymethylcarbamoyl)butanoate. As this compound is not extensively documented in publicly available literature, this guide synthesizes information from foundational organic chemistry principles and data on closely related analogues to provide a robust predictive overview of its properties, synthesis, and reactivity. The core of this molecule features a Weinreb amide (N-methoxy-N-methylamide) functionality, a cornerstone in modern organic synthesis for the controlled formation of ketones and aldehydes. This guide is intended for researchers, scientists, and professionals in drug development who can leverage this molecule's potential as a versatile synthetic intermediate.
Core Molecular Structure and Physicochemical Properties
Tert-butyl 4-(methoxymethylcarbamoyl)butanoate is a bifunctional organic molecule. It comprises a butanoate backbone with a tert-butyl ester at one terminus and an N-methoxy-N-methylamide (Weinreb amide) at the other. This unique combination of functional groups dictates its chemical behavior and synthetic applications. The tert-butyl ester serves as a sterically hindered, acid-labile protecting group for the carboxylic acid, while the Weinreb amide provides a stable, yet reactive handle for carbon-carbon bond formation.
Table 1: Predicted Physicochemical Properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
| Property | Predicted Value |
| IUPAC Name | tert-butyl 4-(methoxy(methyl)carbamoyl)butanoate |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid |
| Boiling Point | Estimated >250 °C (decomposes) |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water |
| CAS Number | Not found in public databases |
Plausible Synthetic Pathway
A logical and efficient synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate can be envisioned starting from mono-tert-butyl succinate. This approach involves the activation of the free carboxylic acid followed by amidation with N,O-dimethylhydroxylamine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate
This protocol is a representative procedure based on established methods for Weinreb amide formation from acid chlorides.
Materials:
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Mono-tert-butyl succinate
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Oxalyl chloride or Thionyl chloride
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Anhydrous Dichloromethane (DCM)
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N,O-dimethylhydroxylamine hydrochloride[1]
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Pyridine or Triethylamine (TEA)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Step 1: Formation of tert-butyl 4-chloro-4-oxobutanoate
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To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add mono-tert-butyl succinate (1.0 eq) and dissolve in anhydrous DCM.
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Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
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Cool the solution to 0 °C in an ice bath.
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Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise. Gas evolution (CO₂, CO, and HCl, or SO₂ and HCl) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
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The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the formation of the methyl ester.
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Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess reagent. The resulting crude acyl chloride is typically used immediately in the next step.
Step 2: Weinreb Amidation
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In a separate flame-dried flask under an inert atmosphere, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
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Cool the suspension to 0 °C and slowly add pyridine (2.2 eq) or triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes.
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Dissolve the crude tert-butyl 4-chloro-4-oxobutanoate from Step 1 in anhydrous DCM and add it dropwise to the cold N,O-dimethylhydroxylamine/base mixture.
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Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the acyl chloride.
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (if using pyridine), saturated aqueous NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to yield the pure Tert-butyl 4-(methoxymethylcarbamoyl)butanoate.
Chemical Reactivity and Synthetic Applications
The primary utility of this molecule stems from the Weinreb amide functionality, which acts as a robust precursor for ketones and aldehydes.
The Weinreb Ketone Synthesis
The reaction of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), is a highly reliable method for synthesizing ketones.[2][3] The key to this reaction's success is the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate prevents the common problem of over-addition that plagues similar reactions with esters or acid chlorides, which would otherwise lead to tertiary alcohols.[4][5] The intermediate remains stable at low temperatures and collapses to the ketone only upon acidic workup.
Caption: Mechanism of the Weinreb ketone synthesis.
Reduction to Aldehyde
The Weinreb amide can be selectively reduced to the corresponding aldehyde using common hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminium Hydride (DIBAL-H) at low temperatures.[3] Similar to the ketone synthesis, a stable chelated intermediate is formed, which upon workup yields the aldehyde without over-reduction to the primary alcohol.
Cleavage of the Tert-butyl Ester
The tert-butyl ester group is stable to the basic and nucleophilic conditions used in the Weinreb amide reactions. However, it can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid. This orthogonal reactivity allows for selective manipulation of either end of the molecule, making it a valuable bifunctional building block.
Predicted Spectroscopic Data
A detailed analysis of the molecular structure allows for the prediction of its key spectroscopic features. This is invaluable for reaction monitoring and product characterization.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Label (see Fig. 1) | ¹H NMR (Predicted δ, Multiplicity, Integration) | ¹³C NMR (Predicted δ) |
| 1 | - | ~172 ppm (Ester C=O) |
| 2 | ~2.3 ppm (t, 2H) | ~35 ppm |
| 3 | ~1.9 ppm (quint, 2H) | ~25 ppm |
| 4 | ~2.5 ppm (t, 2H) | ~30 ppm |
| 5 | - | ~173 ppm (Amide C=O) |
| 6 | ~3.7 ppm (s, 3H) | ~61 ppm (O-CH₃) |
| 7 | ~3.2 ppm (s, 3H) | ~34 ppm (N-CH₃) |
| 8 | - | ~81 ppm (Quaternary C) |
| 9 | ~1.45 ppm (s, 9H) | ~28 ppm (3 x CH₃) |
Predictions are based on standard chemical shift values for similar functional groups.[6][7]
Caption: Structure of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate with atom numbering for NMR correlation.
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by strong absorptions from the two carbonyl groups.
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~1730 cm⁻¹: C=O stretch of the tert-butyl ester.
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~1660 cm⁻¹: C=O stretch of the N-methoxy-N-methylamide (Weinreb amide). This is typically at a lower frequency than a standard amide due to the electronic effects of the N-methoxy group.[8]
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~2850-2980 cm⁻¹: C-H stretching from the aliphatic and methyl groups.
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~1150 cm⁻¹: C-O stretching of the ester.
Safety and Handling
As the toxicological properties of Tert-butyl 4-(methoxymethylcarbamoyl)butanoate have not been evaluated, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Conclusion
While not a commonly cataloged chemical, Tert-butyl 4-(methoxymethylcarbamoyl)butanoate represents a potentially valuable and versatile building block in organic synthesis. Its design incorporates an acid-labile protecting group and a stable, yet highly useful, Weinreb amide functionality. This guide provides a foundational understanding of its predicted properties and a practical framework for its synthesis and application, empowering researchers to utilize this and similar structures in the development of complex molecular targets.
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